Decaglyceryl decastearate

Vue d'ensemble

Description

Méthodes De Préparation

Decaglyceryl decastearate is synthesized through the esterification reaction between glycerol and stearic acid . The reaction typically involves the use of a catalyst to facilitate the esterification process. The general reaction conditions include heating the mixture of glycerol and stearic acid in the presence of a catalyst until the desired esterification is achieved . Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Decaglyceryl decastearate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can also be performed on this compound to yield reduced forms of the compound.

Substitution: This compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts to facilitate the reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

Decaglyceryl decastearate is a polyglycerol fatty acid ester characterized by its ability to stabilize emulsions. Its mechanism of action involves reducing the surface tension between different phases, which enhances the stability and performance of emulsified products. This property makes it an effective emulsifier in various formulations.

Scientific Research Applications

-

Chemistry :

- Emulsification : this compound serves as an emulsifier in chemical formulations, improving the stability of mixtures containing both oil and water phases. It is particularly useful in creating stable emulsions for cosmetic and pharmaceutical products .

- Stabilization : The compound stabilizes formulations against phase separation, which is crucial in products like lotions and creams.

-

Biology :

- Biological Studies : Researchers utilize this compound to investigate the effects of emulsifiers on biological systems. Its role in enhancing the bioavailability of certain compounds makes it valuable in experimental studies.

- Formulation Development : It aids in the development of new formulations that require stable emulsions for biological applications, such as drug delivery systems.

-

Medicine :

- Pharmaceutical Formulations : The compound is used to create stable emulsions for drug delivery, ensuring that active pharmaceutical ingredients are effectively dispersed and absorbed in the body. Its use in transdermal drug delivery systems highlights its importance in enhancing therapeutic efficacy.

- Safety Profile : Studies have shown that this compound exhibits low toxicity levels, making it suitable for use in medical applications where safety is paramount.

-

Industry :

- Cosmetics and Personal Care : this compound is widely employed as an emulsifier and stabilizer in cosmetics, including creams, lotions, and other personal care products. Its ability to enhance texture and product stability is highly valued .

- Food Industry : Although less common, it has potential applications as an emulsifier in food products due to its safety profile and effectiveness.

Case Studies

-

Pharmaceutical Application :

A study investigated the use of this compound in a transdermal drug delivery system for anti-inflammatory drugs. Results indicated improved skin penetration and sustained release profiles compared to conventional formulations. -

Cosmetic Formulation :

In a comparative analysis of skin creams containing various emulsifiers, those with this compound demonstrated superior stability and user satisfaction due to enhanced texture and moisturizing properties.

Mécanisme D'action

The mechanism of action of decaglyceryl decastearate involves its ability to reduce the surface tension between different phases, thereby stabilizing emulsions . It interacts with both hydrophilic and hydrophobic molecules, allowing it to form stable emulsions. The molecular targets and pathways involved in its action include the interaction with lipid molecules and the stabilization of emulsified systems .

Comparaison Avec Des Composés Similaires

Decaglyceryl decastearate is unique due to its high emulsifying efficiency and stability compared to other similar compounds. Some similar compounds include:

Polyglyceryl-10 caprylate: Another emulsifier with similar properties but different fatty acid chains.

Polyglyceryl-6 dicaprate: A compound with similar emulsifying properties but different molecular structure.

This compound stands out due to its ability to form stable emulsions with a wide range of oils and its excellent performance in various industrial applications .

Activité Biologique

Decaglyceryl decastearate, a polyglycerol ester derived from decaglycerol and stearic acid, is primarily used as an emulsifier and stabilizer in various formulations. Its biological activity has been studied in several contexts, including its effects on lipid metabolism, skin penetration enhancement, and safety assessments for cosmetic and pharmaceutical applications.

Chemical Structure and Properties

This compound is characterized by its complex structure, which consists of a backbone of decaglycerol with ten stearic acid chains. This unique configuration contributes to its emulsifying properties, enabling it to stabilize oil-in-water and water-in-oil emulsions effectively. Its high molecular weight and hydrophilic-lipophilic balance (HLB) make it suitable for various applications in the food, cosmetic, and pharmaceutical industries.

The mechanism of action of this compound involves reducing surface tension between immiscible liquids, thus stabilizing emulsions. This property is crucial in formulations where consistent texture and stability are required. Additionally, it has been shown to influence the absorption and bioavailability of active ingredients in topical applications.

1. Lipid Metabolism Studies

Research has indicated that this compound affects lipid absorption and metabolism. In a study involving Sprague-Dawley rats fed diets containing varying percentages of polyglyceryl esters, it was observed that higher concentrations of this compound led to decreased absorption of dietary fats. Specifically, the study found that fat absorption was significantly lower in groups consuming diets with 5% and 10% polyglyceryl esters compared to controls, suggesting that these esters may inhibit lipid absorption through competitive mechanisms .

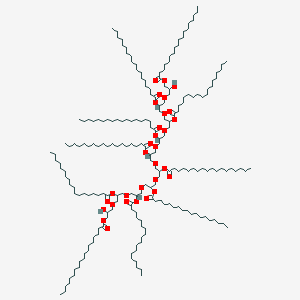

| Dietary Composition | Fat Absorption (%) | Control Group | Significance |

|---|---|---|---|

| 0% Polyglyceryl Ester | 95 | - | - |

| 2.5% Polyglyceryl Ester | 90 | - | p < 0.05 |

| 5% Polyglyceryl Ester | 85 | - | p < 0.01 |

| 10% Polyglyceryl Ester | 80 | - | p < 0.001 |

2. Skin Penetration Enhancement

This compound's role as a skin penetration enhancer has been explored in various formulations. In vitro studies have demonstrated that it can facilitate the delivery of hydrophilic drugs across skin barriers by altering the lipid structure within the stratum corneum. This property is particularly beneficial in developing topical drug delivery systems.

Case Study: Formulation Development

A case study evaluated the efficacy of a cream formulation containing this compound as an emulsifier compared to traditional emulsifiers like cetyl alcohol. The results indicated that the cream with this compound exhibited superior stability and penetration of active ingredients into deeper skin layers over a period of time .

Safety Profile

The safety assessment of polyglycerol fatty acid esters, including this compound, indicates a low toxicity profile. Studies have shown minimal systemic absorption following topical application, with most compounds being excreted unchanged or as metabolites . Long-term feeding studies in animal models have demonstrated that these compounds do not accumulate in tissues and are well tolerated at various concentrations .

Propriétés

IUPAC Name |

[2-hydroxy-3-[3-[3-[3-[3-[3-[3-[3-[3-(2-hydroxy-3-octadecanoyloxypropoxy)-2-octadecanoyloxypropoxy]-2-octadecanoyloxypropoxy]-2-octadecanoyloxypropoxy]-2-octadecanoyloxypropoxy]-2-octadecanoyloxypropoxy]-2-octadecanoyloxypropoxy]-2-octadecanoyloxypropoxy]-2-octadecanoyloxypropoxy]propyl] octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C210H402O31/c1-11-21-31-41-51-61-71-81-91-101-111-121-131-141-151-161-201(213)232-173-191(211)171-223-175-193(234-203(215)163-153-143-133-123-113-103-93-83-73-63-53-43-33-23-13-3)177-225-179-195(236-205(217)165-155-145-135-125-115-105-95-85-75-65-55-45-35-25-15-5)181-227-183-197(238-207(219)167-157-147-137-127-117-107-97-87-77-67-57-47-37-27-17-7)185-229-187-199(240-209(221)169-159-149-139-129-119-109-99-89-79-69-59-49-39-29-19-9)189-231-190-200(241-210(222)170-160-150-140-130-120-110-100-90-80-70-60-50-40-30-20-10)188-230-186-198(239-208(220)168-158-148-138-128-118-108-98-88-78-68-58-48-38-28-18-8)184-228-182-196(237-206(218)166-156-146-136-126-116-106-96-86-76-66-56-46-36-26-16-6)180-226-178-194(235-204(216)164-154-144-134-124-114-104-94-84-74-64-54-44-34-24-14-4)176-224-172-192(212)174-233-202(214)162-152-142-132-122-112-102-92-82-72-62-52-42-32-22-12-2/h191-200,211-212H,11-190H2,1-10H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQHDBIHAVWMCHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COCC(COCC(COCC(COCC(COCC(COCC(COCC(COCC(COCC(COC(=O)CCCCCCCCCCCCCCCCC)O)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C210H402O31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3423 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39529-26-5 | |

| Record name | Decaglyceryl decastearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039529265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanoic acid, decaester with decaglycerol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Decastearic acid, decaester with decaglycerol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.523 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.